molecular formula C18H17ClO6 B1680498 Radicicol CAS No. 12772-57-5

Radicicol

Cat. No. B1680498
CAS RN: 12772-57-5
M. Wt: 364.8 g/mol
InChI Key: WYZWZEOGROVVHK-RFVWBQTHSA-N
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Description

Radicicol, also known as monorden, is a natural product that binds to Hsp90 (Heat Shock Protein 90) and alters its function . HSP90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .


Synthesis Analysis

The biosynthesis of this compound has been best studied in Pochonia chlamydosporia, where the majority of the core structure is produced in vivo through iterative type I polyketide synthases . This structure is transformed to this compound through halogenation and epoxide formation performed by RadH and RadP respectively . Studies towards the total synthesis of this compound have employed a late-stage esterification and aromatization by trapping a ketene intermediate .


Molecular Structure Analysis

This compound adopts an L-shaped conformation in the FTO binding site and occupies the same position as N-CDPCB, a previously identified small molecular inhibitor of FTO .


Chemical Reactions Analysis

This compound depletes the Hsp90 client signaling molecules in cells, thus inhibiting the signal transduction pathway . Knock-out of the Rdc2 homolog (RadH) in C. chiversii resulted in the accumulation of the nonhalogenated version of this compound, monocillin I .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.78 g/mol and a chemical formula of C18H17ClO6 .

Scientific Research Applications

1. Oncogenic Transformation Suppression

Radicicol has shown significant effects in suppressing oncogenic transformation. In studies, it was found to suppress transformation by various oncogenes such as Src, Ras, and Mos. The anti-transformation effects of this compound are likely mediated by its association with the 90 kDa heat shock protein (HSP90), leading to the attenuation of the Ras/MAP kinase signal transduction pathway. This was demonstrated using a biotinylated derivative of this compound as a probe, revealing its interaction with HSP90 in transformed and untransformed mouse fibroblasts (Sharma, Agatsuma, & Nakano, 1998).

2. Effects on Cell Morphology and Gelsolin Expression

This compound also influences cell morphology and protein expression. It was found to revert the morphology of oncogene-transformed cells to a flat appearance and reorganize actin stress fiber bundles. This morphological change is associated with elevated expression of gelsolin, an actin regulatory protein. The elevation in gelsolin expression suggests a role in the suppression of transformation and restoration of actin stress fibers in human carcinoma cells upon this compound treatment (Kwon et al., 1997).

3. Antitumor Activity of this compound Derivatives

Further research into this compound derivatives has shown promising antitumor activities. For example, a study on KF58333, an oxime derivative of this compound, demonstrated potent antiproliferative activity against breast cancer cell lines, along with in vivo antitumor activity. This activity is attributed to the inhibition of HSP90 function and subsequent depletion of HSP90 client proteins essential for tumor cell growth (Soga et al., 2001).

4. Inhibition of Human Type II DNA Topoisomerase

This compound has been shown to inhibit human type II DNA topoisomerase, a major target for antitumoral drugs. This inhibition is significant as it interferes with drugs currently used in cancer treatment, potentially impacting cancer therapy approaches (Gadelle, Graille, & Forterre, 2006).

5. Inhibition of IL-8 Gene Expression

This compound is also involved in the regulation of gene expression. It has been observed to inhibit interleukin-8 (IL-8) production in human monocytes, impacting important immune responses such as inflammation. This inhibition is mediated through the blocking of ERK1/2 and p38 signaling pathways (Na et al., 2001).

Mechanism of Action

Target of Action

Radicicol, also known as monorden, is a natural product that primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a highly conserved molecular chaperone that plays crucial roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Mode of Action

This compound binds to HSP90 and alters its function . This interaction leads to the depletion of HSP90 client signaling molecules in cells, thereby inhibiting the signal transduction pathway .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the functions of HSP90. As HSP90 client proteins play important roles in various cellular processes, the inhibition of HSP90 by this compound can affect multiple pathways, including those involved in cell cycle regulation, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Pharmacokinetics

It’s known that the serum concentration of this compound can be increased when it is combined with certain other compounds, such as voriconazole .

Result of Action

The binding of this compound to HSP90 alters the function of HSP90, leading to the depletion of HSP90 client signaling molecules in cells . This results in the inhibition of various cellular processes regulated by these molecules, including cell cycle regulation, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that this compound lacks activity in animal models, presumably due to metabolic instability

Safety and Hazards

Radicicol is classified as acutely toxic if swallowed, and it may cause genetic defects and cancer . It is advised to obtain special instructions before use and to wear protective gloves, clothing, and eye protection .

Future Directions

Radicicol and its derivative, resorcinylic isoxazole amine NVP-AUY922 (NVP), have shown promising pharmacodynamics against Hsp90 activity . These findings provide valuable insights into the Hsp90 dynamics and will serve as a guide for the design of potent novel inhibitors for cancer treatment .

properties

IUPAC Name

(4R,6R,8R,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3-/t9-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZWZEOGROVVHK-GTMNPGAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O2)/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12772-57-5
Record name Radicicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12772-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monorden
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radicicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radicicol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONORDEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60EH8GECX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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